This compound is classified as a member of the thiazolo-benzothiazole family, which includes various derivatives known for their diverse biological activities. It has garnered attention for its applications in fields such as organic electronics and pharmaceuticals. The compound can be referenced by its CAS number 10023-31-1 and is cataloged in databases such as PubChem and Benchchem .
The synthesis of 7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine can be achieved through several methods:
The molecular structure of 7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine can be described using its InChI representation:
This indicates a total of 9 carbon atoms (C), 7 hydrogen atoms (H), 3 nitrogen atoms (N), and 2 sulfur atoms (S) in its structure . The presence of multiple heteroatoms contributes to its reactivity and potential interactions with biological targets.
7-Methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine participates in various chemical reactions typical of thiazole and benzothiazole derivatives:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or tailor it for specific applications.
The physical and chemical properties of 7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine contribute to its functionality:
Understanding these properties is vital for predicting the behavior of the compound in different environments.
7-Methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine has potential applications across multiple scientific fields:
These applications highlight the versatility of this compound in both research and industrial contexts.
7-Methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine represents a structurally intricate heterocyclic system characterized by a fused polycyclic architecture. Its core consists of a benzothiazole unit annulated with a thiazole ring at the [5,4-e] position, creating a rigid planar scaffold. The molecular formula is C₉H₇N₃S₂, with a molecular weight of 221.30 g/mol [2]. The "7-methyl" designation indicates a methyl substituent at the 7-position of the benzothiazole segment, while the "2-amine" suffix denotes a primary amino group (–NH₂) at the 2-position of the thiazole ring .
Table 1: Core Structural Features
Component | Description | |
---|---|---|
Fused Ring System | Thiazolo[5,4-e]benzothiazole (ortho-fused bicyclic heterocycle) | |
Substituents | -CH₃ at C7; –NH₂ at C2 | |
IUPAC Name | 7-Methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine | |
Alternative Names | 7-Methylbenzo[1,2-d:3,4-d']bis[1,3]thiazol-2-amine; Benzo[1,2-d:3,4-d]bisthiazole, 2-amino-7-methyl- | [2] |
The canonical SMILES string CC1=NC2=C(S1)C=CC3=C2SC(=N3)N encodes the connectivity, while the InChIKey UCLUWGOFEQZGBZ-UHFFFAOYSA-N provides a unique chemical identifier [2]. XLogP3 values (~2.9) indicate moderate lipophilicity, suitable for penetrating biological membranes [2].
The compound’s discovery emerged from advancements in thiazole chemistry during the mid-20th century. Key milestones include:
Table 2: Historical Synthesis Timeline
Year | Development | Method | |
---|---|---|---|
1967 | Initial synthesis and characterization | Herz reaction variants | |
1990s | Regioselective functionalization protocols | Catalytic cyclization | |
2017+ | Derivatives for optoelectronics/oncology | Pd-catalyzed cross-coupling | [5] [6] |
The compound’s synthesis typically involves:
This scaffold bridges bioactive discovery and functional materials:
Table 3: Key Research Applications
Field | Application | Mechanism/Property | |
---|---|---|---|
Oncology | STAT3 inhibition (IBTFA derivatives) | Disrupts protein dimerization | |
Antimicrobials | Gram-positive pathogen targeting | Cell wall synthesis disruption | [9] |
Optoelectronics | Electron-transport layer in OLEDs | Bromination enhances electrical deficiency | [2] [5] |
Photophysics | HOFs with ICT emission | Twisted intramolecular charge transfer | [2] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: